![molecular formula C18H18ClFN2O2 B4721461 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B4721461.png)
1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine, commonly known as CPP-115, is a piperazine derivative that has been studied extensively for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which has been linked to a variety of therapeutic effects.
Mechanism of Action
CPP-115 works by inhibiting the enzyme 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine transaminase, which is responsible for the breakdown of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain. This leads to increased levels of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain, which has been linked to a variety of therapeutic effects. 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain resulting from CPP-115 administration have been linked to a variety of biochemical and physiological effects. These include increased inhibition of neuronal activity, reduced anxiety-like behavior, and anticonvulsant effects. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of CPP-115 is its potency as a 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine transaminase inhibitor, which allows for lower doses to be used in experimental settings. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine transaminase inhibitors. Another area of interest is the use of CPP-115 in combination with other drugs for the treatment of epilepsy, anxiety disorders, and substance use disorders. Finally, there is interest in the use of CPP-115 as a tool for studying the role of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain and its potential therapeutic applications.
Scientific Research Applications
CPP-115 has been studied extensively for its potential therapeutic applications, including the treatment of epilepsy, anxiety disorders, and substance use disorders. In animal studies, CPP-115 has been shown to have anticonvulsant effects and to reduce anxiety-like behavior. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-4-3-5-15(12-14)21-8-10-22(11-9-21)18(23)13-24-17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPDCKRMWCKXFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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